molecular formula C9H11N B044798 5-Aminoindan CAS No. 24425-40-9

5-Aminoindan

Cat. No.: B044798
CAS No.: 24425-40-9
M. Wt: 133.19 g/mol
InChI Key: LEWZOBYWGWKNCK-UHFFFAOYSA-N
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Description

5-Aminoindan is a versatile amino-substituted indane derivative of significant interest in medicinal chemistry and neuroscience research. Its primary research value lies in its role as a key synthetic precursor in the preparation of rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used clinically for Parkinson's disease. The this compound scaffold itself is integral to the study of MAO-B inhibition mechanisms, contributing to the understanding of dopaminergic neurotransmission and neuroprotection. Beyond this, it serves as a valuable building block for the synthesis of various pharmacologically active compounds, including other MAO inhibitors, ligands for neurotransmitter receptors, and potential therapeutic agents for cognitive disorders. Researchers also utilize this compound to develop novel chemical entities for probing biological pathways associated with oxidative stress and apoptosis. Supplied as a high-purity compound, it is essential for lead optimization, structure-activity relationship (SAR) studies, and the development of new synthetic methodologies in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-inden-5-amine
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InChI

InChI=1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LEWZOBYWGWKNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179182
Record name Indan-5-amine
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Molecular Weight

133.19 g/mol
Source PubChem
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CAS No.

24425-40-9
Record name 5-Aminoindan
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Record name Indan-5-amine
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Record name Indan-5-amine
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Advanced Synthetic Methodologies and Chemical Transformations of 5 Aminoindan

Enantioselective Synthesis Strategies for Chiral Aminoindane Derivatives

The development of methods to synthesize specific, single-enantiomer forms of aminoindane derivatives is a critical focus in chemistry, largely because of their significance as building blocks for pharmaceuticals. A variety of sophisticated strategies have been established to control the three-dimensional structure of these molecules during synthesis.

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For instance, enantioselective syntheses of (R)‐ and (S)‐2‐N‐carbomethoxy‐5‐aminoindanes have been developed using (R)- and (S)-phenylalanines, respectively. researchgate.netingentaconnect.comtandfonline.comtandfonline.com This process begins with an intramolecular Friedel–Crafts reaction of an N-protected phenylalanine to create a chiral indanone intermediate. researchgate.netingentaconnect.comtandfonline.comtandfonline.com This key step establishes the indane core while preserving the original stereochemistry from the amino acid. Subsequent chemical modifications, including reduction and nitration followed by another reduction, yield the final chiral aminoindane product. researchgate.netingentaconnect.comtandfonline.comtandfonline.com

Asymmetric catalysis is a powerful technique for creating chiral molecules. In this approach, a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Transition metals like rhodium, ruthenium, and iridium are often used in these catalysts. google.comajchem-b.com For example, rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to synthesize chiral 3-aryl-1-indanones with excellent enantioselectivities (up to 95% ee). acs.org Similarly, ruthenium-based catalysts are effective for the asymmetric transfer hydrogenation of ketones, a key step in producing chiral alcohols which are precursors to aminoindanes. ajchem-b.comresearchgate.net These catalysts, when combined with chiral ligands, can achieve high levels of stereocontrol in the reduction of various unsaturated precursors. ajchem-b.comnih.gov

Table 1: Examples of Asymmetric Catalysis for Indanone/Indane Derivatives

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)
Rhodium/MonoPhosPinacolborane chalcone3-Aryl-1-indanoneUp to 95% acs.org
Ruthenium(II)/Ts-DENEBRacemic 3-aryl-1-indanonesChiral 3-aryl-1-indanolsHigh (via Kinetic Resolution) researchgate.net
Scandium/Chiral LigandAromatic aldimines and alkenesMultisubstituted 1-aminoindanesUp to >99% acs.orgacs.orgnih.gov

Diastereoselective strategies involve converting a prochiral starting material into a chiral molecule that contains a directing group, known as a chiral auxiliary. This auxiliary guides the subsequent chemical transformations to favor the formation of one diastereomer. For the synthesis of chiral aminoindanes, this can involve the diastereoselective hydrogenation of an imine formed from an indanone and a chiral amine, such as 1-phenylethylamine. ethz.ch The chiral auxiliary is later removed to yield the desired enantiomerically enriched aminoindan. ethz.ch For example, (R)-1-aminoindane can be prepared via diastereoselective hydrogenation of an imine intermediate over a Palladium on carbon (Pd/C) catalyst, achieving a diastereomeric excess (de) of up to 86%. ethz.ch Another method involves the diastereoselective reduction of a chiral 2-N-carbomethoxy-1-indanone to a 1-hydroxy-2-N-carbomethoxyindane, a key step in syntheses starting from phenylalanine. researchgate.netingentaconnect.comtandfonline.comtandfonline.com

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. Enzymatic kinetic resolution is a common method for separating a racemic mixture of aminoindanes. In this process, an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high purity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for this purpose. researchgate.netacs.org For example, in a dynamic kinetic resolution (DKR) process, racemic 1-aminoindane can be converted to a single enantiomer of an acylated product with high yield and enantioselectivity (>96% ee). acs.org This DKR combines the lipase-catalyzed resolution with a metal catalyst (e.g., palladium nanoparticles) that continuously racemizes the unreacted enantiomer, allowing for a theoretical yield of 100% of the desired single enantiomer product. acs.orgresearchgate.net

Diastereoselective Reduction and Functionalization

Regioselective Functionalization and Derivatization of the 5-Aminoindan Core

Targeted modification of the this compound structure is essential for creating new molecules with specific properties.

Propionylation involves the addition of a propionyl group to the nitrogen atom of the 5-amino group. This is a common derivatization step in the synthesis of various compounds. The reaction is typically performed by treating a this compound precursor with an acylating agent like propionyl chloride or propionic anhydride. To prevent unwanted side reactions, such as hydrolysis of the acylating agent, the reaction is conducted under anhydrous (water-free) conditions in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Nitration Reactions

Nitration is a fundamental reaction for introducing a nitro group onto the indan (B1671822) skeleton, which can then be reduced to the corresponding amine. The direct nitration of indane can be challenging due to the potential for multiple products and harsh reaction conditions.

A common strategy involves the nitration of an N-protected 2-aminoindan (B1194107) derivative. For instance, (R)- and (S)-2-N-carbomethoxy-5-aminoindanes have been synthesized from the corresponding phenylalanines. researchgate.net This process begins with a Friedel-Crafts reaction of N-carbomethoxy phenylalanine to form a chiral 2-N-carbomethoxy-1-indanone. Following diastereoselective reduction to a 1-hydroxy-2-N-carbomethoxyindane and protection of the hydroxyl group, regioselective nitration yields a 6-nitroindane intermediate. Subsequent hydrogenation of the nitro group affords the target (R)- or (S)-2-N-carbomethoxy-5-aminoindane. researchgate.net

Another approach involves the direct nitration of trans-1-aminoindan-2-ol, which results in the formation of sulfuric acid mono-(rac-trans-1-amino-6-nitroindan-2-yl) ester in quantitative yield. researchgate.net This intermediate can then be converted to racemic trans-1-amino-6-nitroindan-2-ol. researchgate.net

The synthesis of 6-aminoindan-1-one and 7-amino-5,6-dimethoxyindan-1-one has been achieved through the nitration of the corresponding indanones, followed by a selective palladium-catalyzed reduction under mild conditions. researchgate.net Additionally, 5-nitroindan has been prepared from this compound. core.ac.uk

The nitration of aromatic compounds is typically achieved by reacting them with nitric acid in the presence of a sulfuric acid catalyst. orgoreview.com This mixture generates the nitronium ion (NO₂⁺), which is the active electrophile in the aromatic substitution reaction. orgoreview.com

Halogenation Strategies for Iodoindane Isomers

Halogenation, particularly iodination, of the this compound scaffold is a key transformation for producing intermediates used in various research applications. The synthesis of 4- and 5-iodo-2-aminoindan (4-IAI and 5-IAI) has been reported, starting from 2-aminoindan (2-AI). researchgate.netdea.gov

The synthetic route involves the conversion of 2-AI to its N-trifluoroacetyl derivative. researchgate.netdea.gov This protected intermediate is then subjected to iodination, which yields a mixture of the 5-iodo- and 4-iodo-2-aminoindan-TFA derivatives. researchgate.netdea.gov These isomers can be separated using column chromatography. The final step is the deprotection of the trifluoroacetyl group to yield 5-IAI and 4-IAI. researchgate.netdea.gov

The use of iodoindane cores allows for separate modification of multiple substituents, which facilitates catalyst diversification and optimization in various chemical reactions. acs.orgacs.org In some instances, halogenated purine (B94841) derivatives have been synthesized where a halogen, such as iodine, is incorporated into the structure. google.com

Acylation Reactions and Amide Bond Formation

Acylation reactions are crucial for the synthesis of amide derivatives of this compound, which are important intermediates in drug discovery. The formation of an amide bond, known as N-acylation, can be achieved through various methods. uclan.ac.ukasiaresearchnews.com

One common method involves the reaction of an amine with a carboxylic acid or its derivative, such as an acid chloride or anhydride. For example, 5-amino-2-propionamidoindan (B8340372) is synthesized by the propionylation of a this compound precursor using propionyl chloride or propionic anhydride. These reactions are typically conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent hydrolysis.

Enzyme-catalyzed acylation reactions offer a versatile and selective method for producing optically active esters and amides. researchgate.net Hydrolases, particularly lipases, have been effectively used in organic media for these transformations. researchgate.net For instance, a dynamic kinetic resolution (DKR) catalyzed by Candida antarctica lipase B (CALB) and a palladium nanocatalyst has been employed in the synthesis of (R)-2,3-dihydro-1-indanamine. researchgate.net

Novel one-pot reactions have been developed to improve the efficiency of N-acylation for less reactive nitrogen-containing heterocyclic compounds. asiaresearchnews.com These methods can achieve high yields without the need for special equipment or heat. asiaresearchnews.com

ReactantsAcylating AgentConditionsProductYieldPurityReference
This compoundPropionyl chlorideDCM, 0–5°C, 4 hours5-amino-2-propionamidoindan intermediate--
Racemic aminoindan-DKR with CALB and Pd nanocatalyst(R)-2,3-dihydro-1-indanamine>90%>99% ee researchgate.net
Nitrogen-containing heterocyclic compoundsCarboxylic acidDMAPO, Boc₂OAmide compounds>85% for 104 compounds- asiaresearchnews.com
Table 1: Examples of Acylation Reactions and Amide Bond Formation

Novel Synthetic Routes and Process Development

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for the synthesis of this compound and its derivatives. These methods often focus on green chemistry principles, such as reducing reaction times and using less hazardous reagents.

Microwave-Assisted Synthesis for 5-Aminoindanones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those related to the indan scaffold.

A notable application is the microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from amino acids in water, which provides a sustainable and efficient route to these biologically active compounds. beilstein-journals.org While not directly synthesizing this compound, this method highlights the potential of microwave irradiation for related structures. Another example is the rapid, solventless microwave-assisted synthesis of 3-substituted coumarins and benzocoumarins from enaminones. mdpi.com

Microwave irradiation has also been used in the Gewald reaction to produce 3,5-disubstituted 2-aminothiophenes from arylacetaldehydes, significantly reducing reaction times and improving yields compared to conventional heating. organic-chemistry.org These examples demonstrate the broad applicability and advantages of microwave-assisted synthesis in preparing complex organic molecules, suggesting its potential for the efficient synthesis of 5-aminoindanones.

Cyclization Reactions and Ring Closure Methodologies

Cyclization reactions are fundamental to the construction of the indan ring system. Various strategies have been developed to achieve this key transformation.

A one-pot strategy for the synthesis of masked 3-aminoindan-1-ones involves a Heck addition of an aryl triflate to a vinyl ether, followed by iminium ion formation and subsequent tandem cyclization. beilstein-journals.org The ratio of reactants, particularly the amine, is crucial to prevent the formation of side products. beilstein-journals.org

Another approach involves the cyclization of benzaldehyde (B42025) or its derivatives to form an indene (B144670) ring, with the simultaneous formation of an amide bond at the 2-position. google.com This is followed by further transformations to yield 2-aminoindan derivatives. google.com

Radical cyclization is another powerful method for forming five-membered rings. harvard.eduvanderbilt.edu The 5-exo-trig cyclization is kinetically favored over the 6-endo-trig cyclization due to better orbital overlap. harvard.edu

Acid-catalyzed cyclization is employed after propionylation to facilitate intramolecular amide bond formation, leading to yields of 70-85%.

Hofmann Degradation in Aminoindan Synthesis

The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate. wikipedia.org

In the context of aminoindan synthesis, the Hofmann degradation has been utilized in a multi-step process. google.com A key step involves the Hofmann degradation of an amide at the 2-position of an indene ring to convert it into an amino group. google.com This reaction is typically carried out in the presence of a hypochlorite (B82951) or hypobromite (B1234621) and a basic compound like sodium hydroxide. google.com

Reactivity Studies and Mechanistic Investigations

The reactivity of this compound is characterized by the interplay between the nucleophilic amino group and the aromatic indan backbone. This section delves into specific transformations and the mechanistic principles that govern them.

Acid-Catalyzed Cyclization Mechanisms

Acid-catalyzed cyclization reactions involving this compound and its derivatives are pivotal for the synthesis of complex heterocyclic structures. These reactions typically proceed through the formation of an electrophilic intermediate that is subsequently attacked by the electron-rich aromatic ring.

A prominent example of such cyclizations is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org The reaction is initiated by the formation of an iminium ion from the amine and the carbonyl compound under acidic conditions. wikipedia.orgdepaul.edu This electrophilic iminium ion is then attacked by the aromatic ring to form a new heterocyclic ring. wikipedia.org The efficiency of the Pictet-Spengler reaction is often enhanced when the aromatic ring is electron-rich, a condition met by the this compound scaffold. wikipedia.org

Another significant acid-catalyzed cyclization is the Bischler-Napieralski reaction , which transforms β-arylethylamides into 3,4-dihydroisoquinolines using dehydrating acids like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.orgwikipedia.org The mechanism is thought to involve either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The choice of reagent and reaction conditions can influence the prevailing mechanistic pathway. wikipedia.org For substrates with less activated aromatic rings, more forceful conditions, such as P₂O₅ in refluxing POCl₃, are often necessary to drive the cyclization. organic-chemistry.org

The synthesis of various aminoindane analogues can be achieved through the intramolecular cyclization of acyl chloride derivatives of 3-phenyl-2-propanoic acid. unodc.org Furthermore, enantioselective synthesis of (R)- and (S)-2-N-carbomethoxy-5-aminoindanes has been described starting from the corresponding phenylalanines. researchgate.net This process involves a Friedel-Crafts reaction to form a chiral 2-N-carbomethoxy-1-indanone, which after several steps including a regioselective nitration and hydrogenation, yields the target this compound derivative. researchgate.net

Reaction NameReactantsKey IntermediateProduct Type
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneIminium ionTetrahydroisoquinoline / Tetrahydro-β-carboline
Bischler-Napieralski β-arylethylamideNitrilium ion / Imine-ester3,4-Dihydroisoquinoline
Friedel-Crafts (intramolecular) N-carbomethoxy phenylalanine derivativeAcylium ion2-N-carbomethoxy-1-indanone

Thermal Decomposition Pathways and Imminium Methide Intermediates

The thermal behavior of this compound and its derivatives can lead to the formation of reactive intermediates and subsequent decomposition or rearrangement products. Thermal decomposition can result in the release of irritating gases and vapors, such as carbon oxides and nitrogen oxides. fishersci.fisynquestlabs.com

A notable example is the thermal decomposition of 5-dimethylamino-1-aminoindan. This process is proposed to proceed through the formation of a putative iminium methide intermediate . nih.govacs.org This highly reactive species can then participate in further reactions. For instance, in the presence of 6-chlorouracil, the iminium methide intermediate derived from 5-dimethylamino-1-aminoindan reacts to form a 5-indanyl-6-chlorouracil derivative. nih.govacs.orgsigmaaldrich.com

Studies on the pyrolysis of related iodoindene isomers suggest that the C-I bond is weaker than the C-Br bond, which could lead to the formation of σ radicals localized on the phenyl ring of the indene structure upon pyrolysis. uhmreactiondynamics.org While not directly on this compound, this indicates that the thermal decomposition of halogenated this compound derivatives could also proceed via radical pathways involving the homolytic cleavage of the carbon-halogen bond.

PrecursorKey IntermediateReaction ConditionProduct
5-Dimethylamino-1-aminoindanIminium methideThermal decomposition5-Indanyl-6-chlorouracil derivative (in presence of 6-chlorouracil) nih.govacs.org
Iodoindenes (by analogy)σ radicalsPyrolysis (1500 K)Not specified for this compound

Copper-Salt-Controlled Reactions and Free Radical Mediated Ring-Opening

Copper salts are versatile catalysts and reagents in organic synthesis, capable of mediating a variety of transformations, including cross-coupling and radical reactions. In the context of this compound, copper-catalyzed reactions can be employed to form new carbon-nitrogen and carbon-carbon bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines. jk-sci.comwikipedia.org While palladium is the primary catalyst, the principles are relevant to copper-catalyzed C-N coupling reactions, often referred to as the Ullmann condensation. These reactions involve the oxidative addition of the aryl halide to the metal center, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. jk-sci.com The use of specific ligands can significantly influence the efficiency and scope of these transformations. wikipedia.orgnrochemistry.com

Copper salts can also control reactions involving donor-acceptor cyclopropanes. For instance, in the presence of CuX₂ (where X is a halogen), cyclopropanes can undergo a formal umpolung 1,3-aminohalogenation through a free radical mediated ring-opening process . researchgate.net This type of reactivity highlights the ability of copper to initiate radical pathways, which could be applicable to appropriately substituted this compound derivatives.

Furthermore, copper-catalyzed three-component reactions of alkenes, acetonitrile (B52724), and sodium azide (B81097) can produce γ-azido alkyl nitriles. researchgate.net This transformation proceeds through a copper-mediated generation of a cyanomethyl radical. researchgate.net

Reaction TypeCatalyst/ReagentKey ProcessPotential Application for this compound
C-N Cross-Coupling (Ullmann-type)Copper saltsFormation of C-N bondsSynthesis of N-aryl-5-aminoindans
Radical Ring-OpeningCuX₂Free radical mediated ring-opening of cyclopropanesFunctionalization of this compound derivatives
Three-Component CarboazidationCopper catalystGeneration of cyanomethyl radicalIntroduction of cyano and azido (B1232118) groups

Tandem Reactions and Multi-component Transformations

Tandem reactions, also known as cascade or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. beilstein-journals.orgclockss.org These processes are characterized by their atom economy and step efficiency. clockss.org

This compound is a suitable substrate for MCRs due to the presence of a reactive amino group. One example is the Kabachnik–Fields reaction, a three-component reaction for the synthesis of α-aminophosphonates. A solvent-free synthesis of novel α-aminophosphonate derivatives has been developed using this compound, aromatic aldehydes, and diethyl phosphite (B83602) under ultrasonication. rsc.org This reaction can be catalyzed by various materials, including graphene nanosheets–silver nanoparticles (GNS-AgNPs), which provided a 98% yield for the model reaction. rsc.org

Palladium-catalyzed three-component annulation reactions have been used to create masked 3-aminoindan-1-ones. acs.org Gold-catalyzed cascade reactions have also been employed to generate 1-aminoindans with high diastereoselectivity and efficiency. researchgate.net

The amino group of this compound can act as a binucleophile in certain MCRs. For example, aminoazoles, which share reactivity patterns with this compound, are known to participate as 1,3-binucleophiles in reactions like the Mannich and Biginelli reactions. clockss.org The regioselectivity of such reactions can often be controlled by modulating the reaction conditions, such as temperature and the choice of catalyst. beilstein-journals.org

Reaction NameComponentsCatalystProduct
Kabachnik–Fields Reaction This compound, Aromatic aldehyde, Diethyl phosphiteGNS-AgNPsα-Aminophosphonate derivative rsc.org
Palladium-Catalyzed Annulation Aryl halide, Hydroxyalkyl vinyl ether, AminePalladium catalystMasked 3-aminoindan-1-one acs.org
Gold-Catalyzed Cascade Not specifiedGold complexes1-Aminoindan (B1206342) researchgate.net

Pharmacological Characterization and Biological Activity of 5 Aminoindan Derivatives

Neurochemical Interactions and Neurotransmitter System Modulation

Derivatives of 2-aminoindan (B1194107), a positional isomer of 5-aminoindan, interact with the plasma membrane transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). nih.govnih.gov The parent compound, 2-aminoindan (2-AI), is a selective substrate for NET and DAT. nih.govresearchgate.net However, substitutions on the aromatic ring tend to increase potency at SERT while decreasing it at DAT and NET. nih.gov For instance, derivatives such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI) show a preference for inhibiting SERT and NET. nih.govresearchgate.net

Many of these compounds act as monoamine transporter inhibitors, while some also function as substrate-releasers, promoting the efflux of neurotransmitters from the neuron. nih.govnih.gov The table below summarizes the inhibitory potency of several 2-aminoindan derivatives on the human monoamine transporters.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
2-Aminoindan (2-AI)3123393144
5-Iodo-2-aminoindane (5-IAI)2142656396
5,6-Methylenedioxy-2-aminoindane (MDAI)1521581323
5-Methoxy-2-aminoindane (5-MeO-AI)26053201580
5-Methoxy-6-methyl-2-aminoindane (MMAI)133>10,000>10,000

Data sourced from studies on human embryonic kidney (HEK) 293 cells expressing human monoamine transporters. researchgate.netnih.gov

Ring-substituted aminoindan derivatives are often potent inhibitors of the serotonin transporter (SERT) and can act as serotonin releasing agents. researchgate.net Compounds like 5-IAI and MDAI preferentially inhibit SERT and promote the release of serotonin (5-HT). nih.govresearchgate.net 5-IAI, in particular, is a potent selective serotonin releasing agent.

Notably, 5-methoxy-6-methyl-2-aminoindane (MMAI) is a highly selective serotonin releasing agent (SSRA), demonstrating over 100-fold selectivity for SERT over DAT. nih.govwikipedia.org Studies have shown that MMAI is a highly selective 5-HT releaser with significantly less pronounced effects on norepinephrine and dopamine transporters. researchgate.netresearchgate.net This selective action on the serotonin system contrasts with the more mixed activity of other derivatives. nih.gov The mechanism for serotonin release by these agents can be blocked in vitro by selective serotonin reuptake inhibitors (SSRIs). nih.gov

While ring substitution on the 2-aminoindan structure typically shifts activity towards the serotonin system, the parent compound and some derivatives retain significant effects on dopamine (DA) and norepinephrine (NE) transporters. nih.gov 2-AI is a selective substrate for both NET and DAT. researchgate.net In contrast, its positional isomer, 1-aminoindane, is significantly less potent, inhibiting dopamine reuptake at a level 300-fold weaker than 2-aminoindan. wikipedia.org

In addition to their primary action on monoamine transporters, this compound derivatives exhibit binding affinities for various neurotransmitter receptors. nih.gov Several aminoindans show moderate to high affinity for α2-adrenergic receptor subtypes. nih.govnih.gov Specifically, 2-AI has a high affinity for α2C receptors and slightly lower affinities for the α2A and α2B subtypes. nih.govresearchgate.net 5-IAI also displays notable affinity for α2C adrenoceptors. unc.edu

CompoundReceptor TargetBinding Affinity (Ki, nM)
2-Aminoindan (2-AI)α2A134
α2B211
α2C41
5-Iodo-2-aminoindane (5-IAI)5-HT2A260
5-HT2B70
α2A1000
α2C89
5-Methoxy-6-methyl-2-aminoindane (MMAI)5-HT2B550
α2A1400

Data compiled from various in vitro binding studies. nih.govresearchgate.netunc.edu

Several aminoindan derivatives are known to interact with the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov Psychoactive drugs, including aminoindans like 2-aminoindane and 5-iodo-2-aminoindane, have been found to activate TAAR1. nih.gov Research indicates that most aminoindanes exhibit agonist properties at rat and mouse TAAR1, with activation levels considered physiologically relevant. researchgate.net In contrast to the aminoindanes, some other classes of psychoactive substances show negligible binding to TAAR1. nih.gov The interaction with TAAR1 represents another mechanism through which these compounds can modulate monoaminergic systems. nih.gov

Serotonin Reuptake Inhibition and Release Mechanisms

Receptor Binding Affinities (e.g., 5-HT2B, 5-HT2A, Alpha-2 Adrenoceptors)

Enzymatic Activity Modulation and Inhibition Studies

Certain derivatives of aminoindan are known to modulate the activity of enzymes, most notably monoamine oxidase (MAO). Rasagiline (B1678815), an N-propargyl-1-aminoindane derivative, is a potent and selective irreversible inhibitor of MAO-B. nih.gov Its primary metabolite, (R)-1-aminoindane, however, shows only weak or no MAO-B inhibitory activity. wikipedia.org Another multifunctional drug, ladostigil (B1674322), combines the MAO-B inhibitory propargyl moiety of rasagiline with a cholinesterase inhibitor. nih.gov

Studies have shown that α-Synuclein can directly bind to MAO-B and stimulate its enzymatic activity, a process implicated in the pathology of Parkinson's disease. embopress.org This stimulation can be diminished by MAO-B inhibitors like rasagiline. embopress.org The neuroprotective effects of rasagiline and other propargylamine (B41283) derivatives are linked to this enzymatic inhibition and the presence of the propargyl moiety, which is considered essential for inducing the expression of pro-survival genes. researchgate.net

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

This compound derivatives have been a focal point in the development of inhibitors for monoamine oxidase (MAO), enzymes crucial in the metabolism of monoamine neurotransmitters. uchile.cl The two isoforms, MAO-A and MAO-B, are significant targets in the treatment of neuropsychiatric and neurological disorders. uchile.cl

Ladostigil ((N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate) is a multimodal drug that demonstrates inhibitory activity against both MAO-A and MAO-B. imrpress.comnih.govnih.gov This dual inhibition leads to an increase in brain dopamine levels. imrpress.com In rats, chronic oral administration of ladostigil resulted in the inhibition of both MAO-A and MAO-B in the brain. en-journal.org Specifically, a daily oral dose of 75 μmoles/kg for two weeks inhibited brain MAO-A and -B by 70%. frontiersin.org Ladostigil's MAO-inhibitory property is brain-selective, which may reduce certain peripheral side effects. frontiersin.org It is important to note that ladostigil itself does not inhibit MAO in vitro; its activity is due to its metabolite R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate). frontiersin.org

The development of ladostigil was influenced by the structure of rasagiline (N-propargyl-1(R)-aminoindan), a selective and irreversible MAO-B inhibitor. wikipedia.orgeurekaselect.comnih.gov Rasagiline's primary metabolite, (R)-1-aminoindane, however, shows little to no MAO-B inhibition. wikipedia.org Other N-propargylaminoindan derivatives have been synthesized and studied for their MAO inhibitory potential, with substitutions on the aminoindan ring altering their binding affinity and selectivity for MAO-A and MAO-B. nih.govacs.org For instance, N-methylation of the propargylamine in certain derivatives was found to enhance inhibitory activity against both MAO-A and MAO-B. acs.org

Table 1: MAO Inhibition by this compound Derivatives

Compound Target(s) Type of Inhibition Key Findings Citations
Ladostigil MAO-A & MAO-B Brain-selective Chronic treatment inhibits both isoforms in the brain, increasing dopamine levels. imrpress.comen-journal.orgfrontiersin.org imrpress.comen-journal.orgfrontiersin.org
Rasagiline MAO-B Selective, Irreversible A potent inhibitor used in the treatment of Parkinson's disease. wikipedia.orgeurekaselect.comnih.gov wikipedia.orgeurekaselect.comnih.gov
(R)-1-Aminoindane MAO-B Weak or none Major metabolite of rasagiline with minimal MAO-B inhibitory activity. wikipedia.org wikipedia.org
R-HPAI MAO-A & MAO-B Active Metabolite The metabolite of ladostigil responsible for its MAO inhibitory activity in vivo. frontiersin.org frontiersin.org

Other Enzyme Target Interactions (e.g., for Neurodegenerative Diseases)

Beyond MAO inhibition, this compound derivatives interact with other enzymes relevant to neurodegenerative diseases, particularly cholinesterases. Ladostigil was designed as a dual-function drug, combining the properties of rasagiline with a carbamate (B1207046) moiety that confers cholinesterase-inhibiting properties. frontiersin.orgeurekaselect.com It acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). imrpress.comwikipedia.org The IC50 values for ladostigil are 31.8 μM for AChE and 37.1 μM for MAO-B. medchemexpress.commedchemexpress.com The active metabolite responsible for cholinesterase inhibition is R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride). frontiersin.org This dual inhibition of both MAO and cholinesterases makes ladostigil a candidate for the treatment of conditions like Alzheimer's disease and Lewy Body disease. imrpress.comnih.gov

Rasagiline itself, while primarily a MAO-B inhibitor, has also been shown to possess neuroprotective activities that may involve interactions beyond MAO inhibition, such as influencing acetylcholine (B1216132) transmission and preventing cell death. davisphinneyfoundation.org Some research suggests that rasagiline can inhibit cholinesterase activity. spandidos-publications.com The development of multitarget drugs derived from rasagiline has led to compounds like M30 and HLA20A, which combine MAO inhibition with other properties like iron chelation and acetylcholinesterase inhibition. nih.govresearchgate.net

Diverse Biological Activities and Therapeutic Potential

Neuropsychopharmacological Effects

5,6-Methylenedioxy-2-aminoindane (MDAI) is a notable entactogen from the 2-aminoindane class. wikipedia.orgwikipedia.org It is reported to induce effects such as increased empathy, sociability, and feelings of love and emotional closeness with others. release.org.ukresearchgate.netdrugfacts.org.uk MDAI is a selective serotonin and norepinephrine releasing agent, and its entactogenic effects are thought to be primarily mediated by the release of serotonin. wikipedia.orgrelease.org.uk Human studies have shown that MDAI produces subjective effects comparable to 125 mg of MDMA. nih.gov

The entactogenic and empathogenic properties of this compound derivatives inherently suggest an influence on social behavior and cognition. The increased feelings of empathy, sociability, and closeness to others reported with MDAI use are direct modulations of social emotional processing. nih.govrelease.org.ukresearchgate.net These effects are desirable for recreational users in social settings. nih.gov

Some this compound derivatives are reported to produce euphoric and alcohol-like sensations. 5-Methoxy-2-aminoindane (MEAI) is particularly noted for inducing a mild euphoric, alcohol-like "tipsy" experience. researchgate.netclearmindmedicine.com Recreational users have reported these effects, leading to the hypothesis that MEAI could be a potential agent to mitigate binge drinking. researchgate.netacs.org

Table 2: Neuropsychopharmacological Effects of this compound Derivatives

Compound Entactogenic/Empathogenic Influence on Social Behavior Euphoric/Alcohol-like Sensations Citations
MDAI Yes Increases empathy and sociability Mild euphoria reported wikipedia.orgrelease.org.ukresearchgate.net
5-IAI Yes Increases sociability and trust Mild euphoria, but less than MDMA wikipedia.orgunodc.orgomicsonline.org
MEAI Yes Empathogenic effects noted Mild euphoric, alcohol-like "tipsy" feeling researchgate.netclearmindmedicine.com
Potential for Antidepressant Development

Certain derivatives of this compound have shown promise in the development of new antidepressant therapies. The mechanism of action for these compounds often involves the modulation of key neurotransmitter systems implicated in depression.

A notable example is Ladostigil (TV-3326), a compound derived from rasagiline, which is N-propargyl-1-(R)-aminoindan. nih.govepa.gov Ladostigil was developed to possess both cholinesterase and monoamine oxidase (MAO) inhibitory activities. nih.govepa.gov Following chronic administration, TV3326 demonstrates brain-selective inhibition of both MAO-A and MAO-B. nih.gov This dual inhibition is significant because it can lead to an increase in the brain levels of serotonin and noradrenaline, which is a mechanism shared by classic non-selective MAO inhibitor antidepressants. epa.govnih.gov Research has confirmed that this activity is associated with antidepressant-like effects in preclinical models, such as the forced swim test. nih.gov This suggests that such derivatives could be beneficial in treating depression, particularly the depressive and anxiety symptoms that often accompany neurodegenerative diseases. nih.govnih.gov

The antidepressant potential is not limited to MAO inhibition. The core neuroprotective activities of rasagiline and its derivatives, which are retained in compounds like TV3326, are linked to the propargylamine moiety. nih.gov This part of the molecule is associated with anti-apoptotic properties, including the ability to prevent a fall in the mitochondrial membrane potential. nih.gov

Metabolic Regulation and Antiobesity Effects

The escalating global prevalence of obesity and related metabolic disorders has spurred research into new pharmacological interventions. figshare.comacs.org The this compound derivative 5-methoxy-2-aminoindane (MEAI) has emerged as a compound of interest for its potential in metabolic regulation and as an antiobesity therapeutic. figshare.comacs.orgnih.gov

Studies utilizing a diet-induced obesity (DIO) mouse model have shown that treatment with MEAI can significantly reduce overweight and adiposity. figshare.comnih.govbioforumconf.com This effect is achieved by decreasing fat mass while importantly preserving lean mass. bioforumconf.comclearmindmedicine.com These findings present compelling evidence for the antiobesity effects of MEAI and support its potential as a novel approach for treating obesity and its associated metabolic complications. figshare.comclearmindmedicine.com

Glycemic Control and Insulin (B600854) Sensitivity

Beyond weight reduction, MEAI has demonstrated positive effects on glucose metabolism. bioforumconf.com In studies with diet-induced obese mice, MEAI treatment effectively attenuated key markers of metabolic dysfunction, including hyperglycemia (high blood sugar), glucose intolerance, and hyperinsulinemia (excess insulin levels). figshare.comacs.orgnih.govclearmindmedicine.com The reversal of these conditions points to a specific and positive impact on glycemic control and insulin sensitivity. bioforumconf.com The improvement in insulin sensitivity was confirmed in db/db mice, a model for type 2 diabetes. nih.govplos.org

Table 1: Effect of MEAI on Parameters of Glycemic Control in Diet-Induced Obese (DIO) Mice

Parameter Observation Implication Source
Hyperglycemia Attenuated DIO-induced hyperglycemia. Improved blood sugar levels. figshare.com, clearmindmedicine.com
Glucose Intolerance Reversed HFD-induced glucose intolerance. Enhanced ability to process glucose. bioforumconf.com
Hyperinsulinemia Reversed HFD-induced hyperinsulinemia. Reduced excess insulin in the blood, indicating improved insulin sensitivity. bioforumconf.com
Insulin Sensitivity Ameliorated insulin resistance. Tissues are more responsive to insulin. plos.org
Lipid Metabolism and Fatty Liver Reduction

Hepatic steatosis, or fatty liver, is a common comorbidity of obesity. Research shows that MEAI can ameliorate this condition. figshare.combioforumconf.com Treatment with MEAI in obese mice led to a reduction in hepatic lipid accumulation, which was evidenced by lower levels of liver triglycerides and cholesterol. figshare.combioforumconf.comclearmindmedicine.com

The primary mechanism for this effect is the inhibition of de novo lipid synthesis—the process by which the body creates new fat molecules. figshare.comacs.org MEAI treatment was found to significantly decrease the mRNA expression of key enzymes involved in this lipogenic pathway. acs.org This suggests a direct influence on the metabolic pathways that contribute to the buildup of fat in the liver. figshare.com

Table 2: Effect of MEAI on Hepatic Lipogenic Gene Expression

Gene Function Effect of MEAI Source
Scd1 Stearoyl-CoA desaturase 1 Decreased mRNA expression acs.org
Acaca Acetyl-CoA carboxylase alpha Decreased mRNA expression acs.org
Fasn Fatty acid synthase Decreased mRNA expression acs.org
Energy Expenditure and Food Consumption Modulation

Metabolic phenotyping has revealed that MEAI increases energy expenditure and promotes fat utilization. figshare.combioforumconf.comclearmindmedicine.com This means that animals treated with the compound burned more calories and specifically used more fat for energy. figshare.combioforumconf.com A crucial aspect of this finding is that the increase in energy expenditure occurred while food consumption remained comparable to that of the vehicle-treated group. figshare.combioforumconf.com This indicates that the weight loss effects are not simply due to appetite suppression but are linked to a direct impact on metabolic rate. clearmindmedicine.com Furthermore, MEAI was observed to increase activity-specific energy expenditure without causing overstimulation. clearmindmedicine.com

Table 3: Effect of MEAI on Energy Homeostasis

Parameter Observation Implication Source
Energy Expenditure Increased Higher calorie burning rate figshare.com, clearmindmedicine.com
Fat Utilization Increased Greater use of fat as an energy source figshare.com, clearmindmedicine.com
Food Consumption Maintained at similar levels to control Weight loss is not dependent on reduced caloric intake figshare.com, bioforumconf.com
Locomotion Normalized without overstimulation Increased activity contributes to energy expenditure without adverse stimulant effects figshare.com

Antimicrobial Activity

The aminoindane ring is a core structure in many biologically active molecules, and its derivatives have been explored for various pharmacological effects, including antibacterial properties. researchgate.netresearchgate.net The rise of multidrug-resistant bacteria, such as Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibiotic agents. researchgate.netresearchgate.net

Antibacterial Efficacy (e.g., against Acinetobacter baumannii and MRSA)

Research into the antibacterial effects of specific synthetic aminoindane derivatives has yielded promising results against significant nosocomial pathogens. researchgate.net In one study, two aminoindane derivatives, identified as compounds 8 and 9, were tested for their efficacy against A. baumannii and MRSA. researchgate.netresearchgate.net

The study, which employed disc diffusion and microdilution techniques, found that compounds 8 and 9 were able to inhibit the growth of both bacterial strains, whereas other tested derivatives (compounds 5, 6, and 7) showed no activity. researchgate.netresearchgate.net The effective compounds produced inhibition zones with diameters between 0.7 and 1.0 mm. researchgate.net The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a bacterium, were in the range of 3.9025 to 15.625 µg/ml. researchgate.netresearchgate.net These findings suggest that specific derivatives of aminoindane could serve as effective antibacterial agents against these challenging pathogens. researchgate.netresearchgate.net

Table 4: Antibacterial Activity of Aminoindan Derivatives Against A. baumannii and MRSA

Compound Target Pathogen Inhibition Zone Diameter (mm) MIC Range (µg/ml) Source
Compound 8 A. baumannii & MRSA 0.7 - 1.0 3.9025 – 15.625 researchgate.net, researchgate.net
Compound 9 A. baumannii & MRSA 0.7 - 1.0 3.9025 – 15.625 researchgate.net, researchgate.net
Compounds 5, 6, 7 A. baumannii & MRSA No zone formed Not active researchgate.net, researchgate.net
Antiviral Properties

Derivatives of the aminoindane structure are recognized for their potential antiviral activities. researchgate.netresearchgate.net Research into novel pyrimido[4,5-d]pyrimidine (B13093195) compounds has identified derivatives containing an aminoindane moiety as possessing notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, compounds that feature both a cyclopropylamino group and an aminoindane substituent emerged as strong candidates for further investigation as antiviral agents against human coronaviruses. mdpi.com The presence of an exocyclic secondary nitrogen at position 7 of the pyrimidino[4,5-d]pyrimidine scaffold is suggested to be a key factor in this antiviral action. mdpi.com When compared with known kinase inhibitors, the aminoindane-substituted compound 7f demonstrated significantly better performance than erlotinib (B232) and icotinib (B1223) in combating HCoV-229E. mdpi.com

Anti-apoptotic Mechanisms

Certain this compound derivatives, particularly those containing a propargylamine group, exhibit significant neuroprotective and anti-apoptotic properties. nih.govnih.gov The anti-Parkinson drug, rasagiline [N-propargyl-(1R)-aminoindan], and its derivatives have been shown to suppress apoptosis in various neuronal cell models. stanford.edurasagiline.com This activity is not dependent on monoamine oxidase (MAO) inhibition, as enantiomers with much weaker MAO inhibitory effects show similar neuroprotective qualities. nih.govrasagiline.com

The anti-apoptotic mechanism of these propargylamine derivatives is linked to their interaction with mitochondria. nih.gov They act by preventing the collapse of the mitochondrial membrane potential (ΔΨm), a critical early step in the apoptotic cascade. stanford.edunih.govresearchgate.net This stabilization of the mitochondrial membrane helps to prevent the activation of caspase 3 and the subsequent fragmentation of DNA. nih.govnih.govnih.gov Furthermore, these compounds promote an increase in the mitochondrial Bcl-2 family of anti-apoptotic proteins and prevent the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from the cytoplasm to the nucleus, another process associated with neurotoxin-induced apoptosis. nih.govnih.govresearchgate.net The propargyl moiety itself is considered essential for inducing these Bcl-2-related and protein kinase C (PKC) activating properties that confer the anti-apoptotic effects. researchgate.net

Research on rasagiline analogues, such as TV3326, has demonstrated their ability to protect dopaminergic SH-SY5Y cells from apoptosis induced by the peroxynitrite donor SIN-1. stanford.edu

CompoundStructureKey Anti-apoptotic FindingReference
RasagilineN-propargyl-(1R)-aminoindanSuppresses apoptosis induced by neurotoxins and oxidative stress in neuronal cells. stanford.edunih.gov Prevents the fall in mitochondrial membrane potential. nih.gov stanford.edunih.gov
TV3326[N-propargyl-(3R)aminoindan-5-yl]-ethyl methyl carbamatePotently suppressed apoptosis induced by SIN-1 in SH-SY5Y cells, reducing dead cells from 32.9% to 5.9%. stanford.edu Retains the neuroprotective activities of rasagiline. nih.gov nih.govstanford.edu
TV3279[N-propargyl-(3S)aminoindan-5-yl]-ethyl methyl carbamateEffective, but less potent than its (R)-enantiomer (TV3326), in suppressing SIN-1 induced apoptosis. stanford.edu Retains neuroprotective activities. nih.gov nih.govstanford.edu

Analgesic and Antipyretic Activities

The aminoindane class of compounds has been reported to possess both analgesic and antipyretic (fever-reducing) properties. researchgate.netresearchgate.netresearchgate.net These activities are listed among the diverse pharmacological effects attributed to the aminoindane core structure, making it a point of interest for the development of new therapeutic agents. ajrconline.org

Anticonvulsant Properties

Aminoindan derivatives are also recognized for their anticonvulsant potential. researchgate.netresearchgate.net A specific derivative, 1-aminoindan-1,5-dicarboxylic acid (AIDA), which functions as a group I metabotropic glutamate (B1630785) receptor (mGluR) antagonist, has demonstrated clear anticonvulsant effects. nih.gov In a study using a pentylenetetrazole (PTZ) induced seizure model in mice, AIDA was shown to dose-dependently antagonize the seizures. nih.gov This suggests that the anticonvulsant properties of certain aminoindan derivatives may be mediated through their interaction with the glutamatergic system.

Antiparkinsonian Activities

One of the most well-documented activities of this compound derivatives is their use in managing Parkinson's disease. researchgate.netresearchgate.netnih.gov The compound rasagiline, which is (R)-N-propargyl-1-aminoindan, is a selective, irreversible monoamine oxidase type B (MAO-B) inhibitor developed as an anti-Parkinson drug. nih.govnih.govrasagiline.com It has demonstrated efficacy both as a monotherapy and as an adjunct to L-dopa treatment. nih.govrasagiline.com Beyond its symptomatic relief through MAO-B inhibition, rasagiline exhibits neuroprotective and anti-apoptotic activities in cell cultures against various neurotoxins, which may help protect declining neurons in neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

Anticancer Potentials

The aminoindane scaffold has also been explored for its potential in oncology. In a study synthesizing new pyrimido[4,5-d]pyrimidine compounds, derivatives that included an aminoindane moiety showed anti-proliferative activity against several hematological cancer cell lines. mdpi.com Another derivative, 1-aminoindane-5-sulfonamide, was noted to have a limited antiproliferative effect on its own, but its core structure is being used for the development of carbonic anhydrase inhibitors with potentially improved anticancer potency. researchgate.net

Phospholipase C-Linked Metabotropic Glutamate Receptor Antagonism

Certain aminoindan derivatives are potent antagonists of group I metabotropic glutamate receptors (mGluRs), which are linked to the phospholipase C (PLC) second messenger system. mdpi.com The compound 1-aminoindan-1,5-dicarboxylic acid (AIDA) is a well-characterized example. nih.govacs.org AIDA acts as a potent, selective, and competitive antagonist at the mGluR1a subtype. nih.govrndsystems.com In cells transfected with mGluR1a, AIDA effectively antagonizes the stimulation of phosphoinositide hydrolysis by glutamate. nih.gov Its selectivity is notable, as it has a much weaker effect on the mGluR5a subtype and no effect on group II or III mGluRs. nih.govrndsystems.com This specific antagonism of PLC-linked mGluRs makes compounds like AIDA valuable tools for studying glutamatergic signaling and potential therapeutic targets for conditions involving excitotoxicity. capes.gov.bruni-regensburg.de

PropertyDescriptionReference
Compound Name1-aminoindan-1,5-dicarboxylic acid (AIDA) nih.gov
Mechanism of ActionCompetitive antagonist of group I metabotropic glutamate receptors (mGluRs). nih.gov
Receptor SelectivityPotent and selective for mGluR1a over mGluR5a. No effect on group II (mGlu2) or group III (mGlu4) receptors. nih.govrndsystems.com
Biochemical EffectAntagonizes the stimulation of phosphoinositide hydrolysis mediated by mGluR1a activation. nih.gov
Molecular FormulaC₁₁H₁₁NO₄ rndsystems.com

Sodium/Hydrogen Exchanger and Histone Lysine Specific Demethylase Inhibition

The Sodium/Hydrogen Exchanger (NHE) and Histone Lysine Specific Demethylase 1 (LSD1) represent two distinct protein targets with significant therapeutic potential. NHEs are a family of membrane proteins crucial for regulating intracellular pH, cell volume, and ion homeostasis. nih.govscbt.com Their inhibition has been explored for conditions like cardiac ischemia-reperfusion injury. nih.gov LSD1, also known as KDM1A, is an enzyme that removes methyl groups from histones, playing a key role in the epigenetic regulation of gene expression. nih.govmdpi.comnih.gov As LSD1 is overexpressed in various cancers, its inhibition is a target for anticancer drug development. nih.gov

While direct and specific research on this compound as an inhibitor for either NHE or LSD1 is not extensively detailed in available literature, the broader chemical classes to which it belongs have been investigated. For instance, inhibitors of NHE often include derivatives of amiloride. nih.govscbt.com LSD1 belongs to the monoamine oxidase (MAO) family, sharing structural similarities. mdpi.com Consequently, some MAO inhibitors also exhibit activity against LSD1, and dual LSD1/MAO-B inhibitors have been developed. nih.gov The metabolite of the MAO-B inhibitor rasagiline is 1-aminoindan (B1206342), an isomer of this compound. nih.gov

Table 1: General Inhibitor Classes for NHE and LSD1

Target Protein General Inhibitor Class/Examples Therapeutic Area of Interest
Sodium/Hydrogen Exchanger (NHE) Amiloride Derivatives (e.g., EIPA, Cariporide) Cardiac Ischemia, Cancer nih.govnih.gov
Histone Lysine Specific Demethylase 1 (LSD1) Tranylcypromine Derivatives, Polyamine Analogues Cancer, Neurodegenerative Diseases nih.govmdpi.com

Alpha-Synuclein (B15492655) Interaction Studies and Implications for Synucleinopathies

Synucleinopathies are a class of neurodegenerative diseases, including Parkinson's disease (PD), characterized by the abnormal aggregation of the alpha-synuclein (α-syn) protein into toxic species and inclusions known as Lewy bodies. nih.govresearchgate.net The misfolding of α-syn is considered a critical event in the pathogenesis of these disorders, making it a primary target for therapeutic intervention. acs.org

Research into the interaction of aminoindan derivatives with α-syn has primarily focused on the isomers 1-aminoindan (1-AI) and 2-aminoindan (2-AI), rather than this compound specifically. These studies reveal contrasting effects on α-syn aggregation.

1-aminoindan, which is the primary metabolite of the MAO-B inhibitor rasagiline, has demonstrated neuroprotective properties. mdpi.com Molecular docking and nanopore analysis studies have shown that 1-aminoindan binds directly to α-syn. researchgate.netnih.gov This interaction involves both the N- and C-terminal regions of the protein, which is thought to promote a "loop" conformation. researchgate.netmdpi.com This structural change is considered neuroprotective as it attenuates the misfolding and aggregation of α-syn. researchgate.netmdpi.com Further studies have shown that 1-aminoindan can significantly reduce the aggregation of α-syn induced by 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a toxic metabolite of dopamine. nih.govneurology.org This reduction was observed for all forms of α-syn aggregates, from monomers to polymeric forms. neurology.org

In contrast, studies on 2-aminoindan suggest it may promote α-syn aggregation. nih.gov This highlights the critical importance of the amine group's position on the indan (B1671822) ring in determining the nature of the interaction with α-syn and its subsequent effect on protein aggregation. The differing effects of these isomers underscore how subtle structural changes in a molecule can lead to profoundly different biological outcomes, with significant implications for the development of therapies for synucleinopathies. acs.orgnih.gov

Table 2: Summary of Aminoindan Isomer Interactions with Alpha-Synuclein

Compound Binding Site on Alpha-Synuclein Effect on Conformation Effect on Aggregation Implication for Synucleinopathies
1-Aminoindan N-terminus and C-terminus researchgate.netnih.govresearchgate.net Promotes neuroprotective "loop" conformation researchgate.netmdpi.com Attenuates/Reduces aggregation nih.govneurology.org Potential therapeutic agent
2-Aminoindan N-terminus nih.gov Promotes a more compact conformation nih.gov Promotes aggregation mdpi.comnih.gov Potential to be neurotoxic

Advanced Analytical Methodologies for the Characterization of 5 Aminoindan

Chromatographic Techniques

Chromatography is fundamental to assessing the purity of 5-Aminoindan. By separating the compound from impurities, by-products, and residual starting materials, these techniques provide a detailed profile of the sample's composition.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and identifying impurities in this compound. sigmaaldrich.com This technique offers high resolution and sensitivity, making it ideal for quantifying the main component and detecting trace-level contaminants that may originate from the synthetic process or degradation. medwinpublishers.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In a typical setup, a C18 stationary phase is employed with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of impurities with a wide range of polarities. UV detection is standard, typically set at a wavelength where the aromatic ring of the indan (B1671822) structure shows strong absorbance, such as 254 nm or 265 nm. google.com Purity levels for research-grade this compound are generally expected to be ≥98%. sigmaaldrich.com The development of a stability-indicating HPLC method is crucial for monitoring the degradation of this compound under various storage conditions.

Table 1: Typical HPLC Parameters for Purity Analysis of Aminoindans

Parameter Typical Condition Source(s)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with acid modifier (e.g., 0.1% TFA) or buffer
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.7 - 1.2 mL/min google.commolnar-institute.com
Detection UV at 254 nm or 265 nm google.com

| Column Temperature | Ambient to 57°C | molnar-institute.com |

This table presents a generalized set of starting conditions. Method parameters must be optimized for specific applications and instrumentation.

While this compound itself is an achiral molecule, it is a precursor to chiral derivatives, such as (R)-1-Aminoindan and (S)-1-Aminoindan, which are valuable in asymmetric synthesis and pharmaceutical development. Determining the enantiomeric purity (or enantiomeric excess, ee) of these chiral aminoindans is critical, and this is accomplished using Chiral HPLC. thieme-connect.com

This technique involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used for this purpose. google.comnih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times. The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, sometimes with a small amount of an amine modifier like butylamine (B146782) to improve peak shape. google.comnih.gov

Table 2: Example Chiral HPLC Conditions for Aminoindan Derivatives

Parameter Condition Analyte Source(s)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) 1-Aminoindan (B1206342) google.com
Mobile Phase Hexane/Ethanol/Butylamine (980:20:0.4, v/v/v) 1-Aminoindan google.com
Flow Rate 0.7 mL/min 1-Aminoindan google.com
Detection UV at 265 nm 1-Aminoindan google.com
Column Daicel Chiracel OD (1S,2R)-1-aminoindan-2-ol nih.gov
Mobile Phase 10% Propan-2-ol in Hexane (1S,2R)-1-aminoindan-2-ol nih.gov
Flow Rate 1.1 mL/min (1S,2R)-1-aminoindan-2-ol nih.gov

| Detection | UV at 254 nm | (1S,2R)-1-aminoindan-2-ol | nih.gov |

This table provides examples of chiral separations. The choice of column and mobile phase is critical and depends on the specific structure of the chiral aminoindan derivative being analyzed.

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic compounds, including residual solvents that may be present in the final this compound product from its synthesis and purification. Regulatory guidelines, such as the United States Pharmacopeia (USP) <467> and ICH Q3C, set strict limits for residual solvents in active pharmaceutical ingredients. innoteg-instruments.comshimadzu.com

Due to the non-volatile nature of this compound, a headspace sampling technique (Headspace-GC) is typically employed. thermofisher.com In this approach, the sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC system, preventing non-volatile matrix components from contaminating the column. A flame ionization detector (FID) is commonly used for quantification due to its excellent response to most organic solvents. mdpi.com A mass spectrometer (MS) detector can be used for definitive identification of the volatile components. nih.gov Commercial suppliers may use GC to establish the purity of this compound, often achieving purities greater than 98%. tcichemicals.com

Table 3: Common Residual Solvents Analyzed by GC

Solvent Class (ICH) Example Solvents
Class 1 (To be avoided) Benzene (B151609), Carbon tetrachloride
Class 2 (To be limited) Acetonitrile, Cyclohexane, Dichloromethane (B109758), Toluene, Hexane, Methanol

| Class 3 (Low toxic potential) | Acetone, Ethanol, Ethyl acetate, 2-Propanol, Tetrahydrofuran (B95107) |

This table lists examples of solvents classified by the ICH Q3C guidelines, which are routinely monitored using GC techniques. shimadzu.com

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. nih.gov It is frequently used to monitor the progress of a chemical reaction, to perform a preliminary purity check, or to identify suitable solvent systems for column chromatography purification. nih.gov The technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a sealed chamber with an appropriate mobile phase. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller, more uniform particles, leading to higher resolution, shorter analysis times, and better sensitivity. asiapharmaceutics.info HPTLC allows for automated sample application and densitometric scanning for quantitative analysis, making it a more powerful and reproducible technique than traditional TLC. asiapharmaceutics.infofoliamedica.bg It can be used for creating a chemical fingerprint of a sample or for quantifying specific components. nih.gov

Table 4: Comparison of TLC and HPTLC Features

Feature Thin-Layer Chromatography (TLC) High-Performance TLC (HPTLC) Source(s)
Primary Use Qualitative (e.g., reaction monitoring) Qualitative & Quantitative Analysis nih.govasiapharmaceutics.info
Particle Size 5–20 µm 4–8 µm asiapharmaceutics.info
Separation Distance 10–15 cm 3–5 cm asiapharmaceutics.info
Sample Application Manual (capillary tube) Automated (spraying/banding) nih.gov
Quantification Visual comparison (semi-quantitative) Densitometric scanning asiapharmaceutics.info
Sensitivity Lower Higher asiapharmaceutics.info

| Reproducibility | Lower | Higher | nih.gov |

Gas Chromatography (GC) for Volatile Components and Residual Solvents

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing definitive evidence of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. sydney.edu.au Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions), their integration (relative numbers), and the splitting patterns (coupling) which indicate adjacent protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the amino group.

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. acs.org The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. acs.org Advanced NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete molecular framework. researchgate.netnih.gov

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position Atom Predicted Chemical Shift (ppm) Multiplicity / Notes
1, 3 C ~33 Aliphatic CH₂
2 C ~43 Aliphatic CH₂
4 C ~113 Aromatic CH
5 C ~146 Aromatic C-NH₂
6 C ~115 Aromatic CH
7 C ~125 Aromatic CH
3a, 7a C ~131, ~145 Aromatic Quaternary C
1, 3 H ~2.8-2.9 Triplet (t)
2 H ~2.0-2.1 Quintet (p)
4 H ~6.9-7.0 Doublet (d)
6 H ~6.6-6.7 Doublet of doublets (dd)
7 H ~7.0-7.1 Doublet (d)

Note: Predicted values are based on data from structurally related compounds and chemical shift databases. researchgate.netacs.org Actual values may vary depending on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, p = quintet, dd = doublet of doublets.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural components: the primary amine, the aromatic ring, and the aliphatic indan backbone. tsfx.edu.au

The primary amine (-NH2) group is identified by characteristic N-H stretching vibrations, which typically appear as a medium-intensity, often broad, doublet in the 3500-3200 cm⁻¹ region. tsfx.edu.au The aromatic nature of the molecule is confirmed by C-H stretching vibrations above 3000 cm⁻¹, while the aliphatic C-H stretches of the indan ring system appear just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). libretexts.org The NIST/EPA Gas-Phase Infrared Database provides reference spectra for this compound, which serves as a benchmark for identification. nist.gov The region between 1600 cm⁻¹ and 650 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule, including C-C ring stretching and C-H bending vibrations, which are invaluable for confirming the compound's identity against a known standard. nih.govlibretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3500 - 3200 Medium, Broad
Aromatic C-H C-H Stretch 3100 - 3000 Variable
Aliphatic C-H C-H Stretch 2990 - 2850 Medium to Strong
Aromatic Ring C=C Stretch 1650 - 1450 Variable
Amine C-N Stretch 1400 - 1100 Medium

Data compiled from general IR spectroscopy principles and data for related compounds. libretexts.orgwpmucdn.comvscht.cz

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light, providing a detailed "molecular fingerprint" that is unique to the compound's structure. researchgate.netbwtek.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for characterizing the carbon skeleton of the indan ring and the aromatic system.

Mass Spectrometry (MS) and Hyphenated Approaches

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). bioanalysis-zone.comspectroscopyonline.com This precision allows for the determination of a compound's elemental formula. For this compound, the molecular formula is C9H11N. nist.gov

The theoretical (monoisotopic) exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. wikipedia.orgmsu.edu

Carbon (¹²C): 9 x 12.000000 = 108.000000 Da

Hydrogen (¹H): 11 x 1.007825 = 11.086075 Da

Nitrogen (¹⁴N): 1 x 14.003074 = 14.003074 Da

Theoretical Exact Mass: 133.089149 Da

An HRMS analysis of a this compound sample would be expected to yield a measured mass that corresponds very closely to this theoretical value. For instance, if analyzed in positive ion mode, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 134.096974 Da. Obtaining a measured mass within a narrow tolerance (e.g., <5 ppm) of this value provides high confidence in the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass. youtube.com

Table 2: HRMS Data for this compound

Species Molecular Formula Theoretical Exact Mass (Da)
Neutral Molecule [M] C₉H₁₁N 133.089149

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry. This makes it ideal for analyzing this compound in complex matrices like biological fluids or for identifying its metabolites. enghusen.dkchromatographyonline.com

In forensic and pharmacological research, LC-MS is used to separate aminoindane analogues from one another and from other substances present in a sample. dea.govresearchgate.net The retention time from the LC column provides one level of identification, while the mass spectrometer provides mass-to-charge ratio data and fragmentation patterns for definitive confirmation. americanpharmaceuticalreview.com

Studies on the metabolism of related aminoindanes, such as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), have utilized LC-HRMS to identify various metabolites in urine. nih.gov Similar methodologies can be applied to this compound to investigate its biotransformation pathways. Potential metabolic modifications include hydroxylation of the aromatic or aliphatic rings, N-acetylation of the amino group, and subsequent conjugation with glucuronic acid or sulfate. nih.gov LC-MS/MS, a tandem mass spectrometry approach, would be employed to fragment the parent ion of a suspected metabolite, with the resulting fragmentation pattern used to elucidate its structure. nih.govmdpi.com

Other Quantitative and Qualitative Methods

UV/Visible Spectrophotometry

UV/Visible spectrophotometry measures the absorption of ultraviolet and visible light by a substance in solution. mt.com The presence of the benzene ring in this compound makes it a chromophore, a light-absorbing group, allowing it to be analyzed by this technique. The analysis can be both qualitative, by identifying the wavelength of maximum absorbance (λmax), and quantitative, by measuring the absorbance at that wavelength. ijnrd.orgupi.edu

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. scribd.com To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several solutions of known this compound concentrations at a predetermined λmax. cuny.edu The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less specific than mass spectrometry or chromatography, UV-Vis spectrophotometry is a rapid, simple, and cost-effective method for quantifying a pure substance in a non-absorbing solvent. scribd.com

Table 3: Compounds Mentioned in the Article

Compound Name Abbreviation Molecular Formula
This compound - C₉H₁₁N
4-Aminoindan - C₉H₁₁N
5,6-Methylenedioxy-2-aminoindane MDAI C₁₀H₁₁NO₂
Water - H₂O
Carbon Dioxide CO₂ CO₂
Propane - C₃H₈
Cyclopropane - C₃H₆
Octane - C₈H₁₈
1-Octene - C₈H₁₆
Ethanol - C₂H₆O
Phenylacetaldehyde - C₈H₈O
Benzaldehyde (B42025) - C₇H₆O
Adenine - C₅H₅N₅

Spectrofluorometric Analysis

Spectrofluorometry is a sensitive analytical technique used for the quantitative measurement of molecules. For primary amines such as this compound, a common method involves derivatization with a fluorogenic reagent like fluorescamine (B152294). researchgate.net The reaction between the primary amine group of this compound and fluorescamine results in the formation of a highly fluorescent product, which can then be detected and quantified. This approach offers high sensitivity and is established for the analysis of various amine-containing compounds. researchgate.net

Research on related compounds demonstrates the utility of spectrofluorometry. For instance, it has been successfully applied to determine the association constants of chemosensors and for the analysis of fungicides and their metabolites in natural water. core.ac.ukscirp.org While specific studies detailing the spectrofluorometric analysis of this compound are not extensively documented in the provided results, the established methods for primary amines provide a clear and viable analytical pathway. researchgate.net

Electrochemical Methods

Electrochemical methods present a rapid, low-cost, and portable alternative to traditional chromatographic techniques for the detection of psychoactive substances and other biomolecules. researchgate.netutoronto.ca These strategies are advantageous for in-the-field screening and have been developed for compounds structurally related to this compound. rsc.org

A novel indirect electrochemical protocol has been successfully developed for the sensing of 2-aminoindane (2-AI), a positional isomer of this compound. rsc.org This method is based on the interaction between 2-AI and a mediator molecule. The process involves a series of electrochemical and chemical steps that ultimately produce an analytical signal corresponding to the concentration of the analyte. rsc.org Given the structural similarity, this methodology represents a promising approach for the electrochemical detection of this compound.

The proposed mechanism for the indirect electrochemical detection of the closely related 2-aminoindane is detailed below. rsc.org

StepProcess TypeDescriptionPotential (vs. Ag/AgCl)
1ElectrochemicalOxidation of the mediator molecule.+0.09 V
2ChemicalReaction of 2-aminoindane with the oxidized mediator (sulfonimide).N/A
3ElectrochemicalReduction of the oxidized mediator.-0.01 V
4ElectrochemicalReduction of the 2-aminoindane-sulfonimide intermediate (Analytical Signal).-0.16 V

This table outlines the proposed indirect electrochemical methodology for sensing 2-aminoindane, a positional isomer of this compound, as reported in forensic electrochemistry studies. rsc.org

The development of such electrochemical sensors, often enhanced with nanomaterials or molecularly imprinted polymers, improves the specificity and sensitivity for detecting new psychoactive substances (NPS). researchgate.net These techniques are crucial for forensic analysis, allowing for the rapid identification of substances in seized street samples and biological fluids. researchgate.netrsc.org

Computational Chemistry and Structural Biology Insights into 5 Aminoindan

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 5-substituted 2-aminoindane derivatives, a QSAR model could be developed to correlate physicochemical properties (such as hydrophobicity, electronic properties, and steric parameters) with their measured inhibitory potency against a target like phenylalanine ammonia-lyase. researchgate.net Such a model can then be used to predict the activity of newly designed, unsynthesized aminoindan analogues, thereby guiding medicinal chemistry efforts to optimize potency and selectivity. While specific QSAR studies focused solely on 5-aminoindan were not prominently found, this methodology is a standard tool in the development of such inhibitor classes. ijrpr.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a powerful means to study the physical movements of atoms and molecules over time. This technique complements static docking by offering insights into the stability of a predicted ligand-protein complex and the dynamic nature of their interactions. chalcogen.romdpi.com

MD simulations have been applied to N-aralkyl substituted 2-aminoindan (B1194107) derivatives to understand their behavior at the dopamine (B1211576) D₂ receptor. nih.govresearchgate.net These simulations revealed that different derivatives adopt distinct, stable binding modes within the receptor. The differential interactions observed during the simulation could explain why one compound acts as an antagonist while a very similar one behaves as an agonist. nih.gov By simulating the complex in a more realistic environment (including water and a lipid bilayer) over nanoseconds, MD can validate the initial docking pose and reveal crucial dynamic changes in the protein or ligand that are essential for its biological function. mdpi.comosf.io

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. irjmets.com

Pharmacophore Modeling: A pharmacophore model for a target like MAO-B or a monoamine transporter can be generated by aligning a set of active aminoindane inhibitors and extracting their common chemical features in 3D space. ijrpr.comijpsonline.com This model represents the ideal spatial arrangement of functionalities required for binding.

Virtual Screening: Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large digital libraries containing millions of compounds. nih.gov This process, known as virtual screening, can identify novel molecules that are structurally different from the original aminoindanes (a process called scaffold hopping) but still match the essential pharmacophoric features. unina.it These "hits" can then be acquired or synthesized for experimental testing, potentially leading to the discovery of entirely new classes of inhibitors. kuleuven.bemedchemexpress.com

Preclinical and Translational Research Endeavors Involving 5 Aminoindan

Toxicological Evaluation and Safety Profiling

Neurotoxicity Assessments (e.g., Serotonergic Neurotoxicity)

Research into the neurotoxic potential of 5-Aminoindan and its derivatives has focused on their effects on the serotonergic system, drawing comparisons to other psychoactive compounds like MDMA.

Derivatives of 2-aminoindane, such as 5-iodo-2-aminoindane (B145790) (5-IAI), have been shown to act as releasing agents of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org Animal studies indicate that 5-IAI produces significantly less serotonergic neurotoxicity than MDMA. wikipedia.org While some serotonergic neurotoxicity was observed in rats with 5-IAI, it was only at very high doses, approaching lethal levels for many similar compounds in rodents. wikipedia.org Specifically, significant serotonergic toxicity was noted only at doses higher than 40 mg/kg.

Other aminoindane derivatives like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI) appear to primarily affect the serotonin system with minimal action on dopamine and noradrenaline receptors. This selectivity for the serotonin system is thought to contribute to the absence of long-term neurotoxicity observed in animal studies at the administered doses. For instance, MMAI caused a temporary reduction in serotonin levels in the frontal cortex and hippocampus of rats, but these levels returned to normal within one to two weeks, and there was no evidence of the selective degeneration of serotonergic axons that is sometimes seen with other substances.

Similarly, 5-methoxy-2-aminoindane (MEAI), another derivative, has been evaluated for its safety profile. In vitro studies on rat brain striatum primary neurons and human primary healthy hepatocytes showed cytotoxic effects only at high concentrations, with calculated IC50 values of 368.2 mg/L and 403.1 mg/L, respectively. osti.govnih.gov Importantly, mixtures of MEAI and ethanol (B145695) did not show any synergistic or additive neurotoxic effects. osti.govnih.gov

The general consensus from preclinical data suggests that while some aminoindanes like 5-IAI may cause slight neurotoxicity at very high doses, they are generally considered less neurotoxic than their amphetamine counterparts. unodc.org This reduced neurotoxicity is often attributed to their more selective action on the serotonin system.

Adverse Behavioral and Physiological Responses

Preclinical studies in rodents have been conducted to assess the behavioral and physiological effects of this compound derivatives.

For 5-methoxy-2-aminoindane (MEAI), a preliminary toxicity study in rats indicated that a single oral dose of 10 mg/kg was well-tolerated. researchgate.net However, at a much higher dose of 100 mg/kg, rats exhibited transient adverse clinical signs. researchgate.net These signs included tremor, Straub tail, difficulty breathing (dyspnea), piloerection, a hunched posture, decreased motor activity, salivation, and staining around the eyes and nose, all of which resolved within a day after dosing. researchgate.net A subsequent study with five-day oral administration of MEAI at doses of 10 and 30 mg/kg in both male and female rats did not result in any significant adverse clinical effects. clearmindmedicine.com

Another aminoindane derivative, 5-iodo-2-aminoindane (5-IAI), is reported to produce entactogenic effects, increasing sociability and trust, based on human anecdotal reports. wikipedia.org However, it is said to produce little euphoria and is less stimulating than MDMA. wikipedia.org

The table below summarizes the observed behavioral and physiological responses to MEAI in preclinical studies.

CompoundSpeciesDoseObserved EffectsReference
MEAIRat10 mg/kg (single oral)Well-tolerated researchgate.net
MEAIRat100 mg/kg (single oral)Transient tremor, Straub tail, dyspnea, piloerection, hunched back, decreased motor activity, salivation, peri-orbital and peri-nasal staining researchgate.net
MEAIRat10 and 30 mg/kg (5-day oral)No significant adverse clinical effects clearmindmedicine.com
MEAIMouse40 and 60 mg/kg (acute)Well-tolerated, no observable behavioral changes, increased pedestrian speed and distance traveled acs.org
MEAIMouse100 mg/kg (acute)Some adverse effects observed acs.org

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound derivatives, particularly 5-methoxy-2-aminoindane (MEAI), have been investigated in preclinical rat models.

Following both oral and intravenous administration of MEAI in rats, two primary metabolites were identified: N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI. nih.gov These metabolites result from N-acetylation and oxidative demethylation processes. nih.gov

A study involving single intravenous (10 mg/kg) and oral (10 and 90 mg/kg) doses of MEAI in rats revealed several key PK parameters. MEAI demonstrated extensive total clearance (2.8 L/h/kg) and a very short half-life in both plasma and the brain (0.5-0.7 hours). nih.gov At a 10 mg/kg oral dose, MEAI showed low oral bioavailability (25%) and rapidly achieved peak levels in the brain, with a plasma-to-brain ratio between 3 and 5.5. nih.gov

In terms of pharmacodynamics, MEAI showed weak to moderate inhibition of ligand binding at the 5-HT2B receptor, while other neurochemical targets were not significantly affected. nih.gov

The table below summarizes the key pharmacokinetic parameters of MEAI in rats.

ParameterValueConditionsReference
Total Clearance2.8 L/h/kgSingle i.v. bolus (10 mg/kg) nih.gov
Plasma Half-life0.5-0.7 hSingle i.v. bolus (10 mg/kg) nih.gov
Brain Half-life0.5-0.7 hSingle i.v. bolus (10 mg/kg) nih.gov
Oral Bioavailability25%Single oral dose (10 mg/kg) nih.gov
Oral BioavailabilityIncreased by 500%Single oral dose (90 mg/kg) nih.gov
Plasma to Brain Ratio3-5.5Single oral dose (10 mg/kg) nih.gov

Development as Therapeutic Agents

Clinical Trial Initiatives (e.g., for Alcohol Use Disorder)

The this compound derivative, 5-methoxy-2-aminoindane (MEAI), is being actively investigated for its therapeutic potential in treating Alcohol Use Disorder (AUD). clearmindmedicine.com Marketed under the developmental code name CMND-100, this compound is the subject of several clinical trial initiatives. clearmindmedicine.comglobenewswire.com

The trial is set to be conducted at several prestigious institutions, including the Sheba Medical Center in Israel, as well as Yale School of Medicine and Johns Hopkins University School of Medicine in the United States. clearmindmedicine.comglobenewswire.com The primary goals of the trial are to determine a tolerable dose and to characterize the safety and pharmacokinetic/pharmacodynamic profiles of CMND-100. globenewswire.com A secondary objective is to assess the preliminary efficacy of the compound in reducing drinking patterns and cravings in individuals with moderate-to-severe AUD. globenewswire.com

The rationale for investigating MEAI for AUD stems from reports of it reducing the desire to consume alcohol while producing a mild, alcohol-like euphoric experience. clearmindmedicine.comglobenewswire.com MEAI is known to interact with serotonergic receptors, specifically 5-HT1a and 5-HT2a, and the serotonergic system is believed to play a crucial role in regulating alcohol intake, reward, and dependence. clearmindmedicine.comglobenewswire.com

Preclinical Programs for Mental Health Disorders (e.g., PTSD and Pro-social Behavior)

In addition to its investigation for alcohol use disorder, the therapeutic potential of the aminoindane class of compounds is being explored in preclinical programs for trauma-related mental health disorders, with a particular focus on Post-Traumatic Stress Disorder (PTSD). biospace.combiospace.com

Awakn Life Sciences Corp. is conducting preclinical research on a series of aminoindane compounds, designated AW21003, for their ability to promote pro-social behavior. biospace.com Enhancing pro-social behaviors like trust, empathy, and social bonding is considered a key factor in addressing the symptoms of PTSD, as it can help individuals overcome feelings of isolation and engage more effectively in therapy. biospace.com

A preclinical study conducted in collaboration with the University of Nottingham used the Social Transmission of Food Preferences (STFP) test in rodent models to evaluate the effects of AW21003. biospace.combiospace.com The results indicated that AW21003 had a positive impact on the social transfer and retention of information, as observer animals treated with the compound were quicker to consume a demonstrated "correct" flavored diet over a novel "incorrect" one. biospace.com

Importantly, the study also highlighted a favorable behavioral safety profile for AW21003. Unlike MDMA, which is known to cause stereotyped behaviors in similar studies, no such behaviors were observed in the animals treated with AW21003. biospace.com These promising initial findings are leading to further preclinical behavioral studies to validate the therapeutic potential of this class of compounds for PTSD. biospace.com These compounds will also be screened for their effects on serotonin, dopamine, and norepinephrine release. biospace.com

Lead Optimization Strategies for Pharmaceutical Applications

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to enhance its therapeutic potential. For this compound and its analogs, this process involves systematic modifications to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. numberanalytics.com Key strategies employed in the optimization of aminoindan-based compounds include the exploration of structure-activity relationships (SAR), bioisosteric replacement, and scaffold hopping. numberanalytics.comvipergen.combiosolveit.de

The core of lead optimization for this compound derivatives lies in understanding how different functional groups at various positions on the indane ring system influence pharmacological activity. The 2-aminoindane structure serves as a rigid analog of amphetamine, and modifications to this backbone have led to a diverse range of compounds with varying effects. unodc.org

A primary focus of optimization has been on substitutions at the aromatic ring and the amino group. unodc.org These modifications are designed to modulate the compound's interaction with specific biological targets, such as monoamine transporters or G-protein coupled receptors. For instance, research into ring-substituted aminoindane derivatives has shown that their pharmacological profile can be classified generally as monoamine transport inhibitors with some serotonin-releasing activity. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is fundamental to understanding how chemical structure correlates with biological activity. For aminoindan derivatives, SAR studies have been crucial in identifying key structural motifs responsible for their pharmacological effects.

Systematic modifications of the this compound scaffold have revealed several important trends:

Ring Substitution: The position and nature of substituents on the benzene (B151609) ring of the indane nucleus significantly impact activity and selectivity. For example, the addition of a methoxy (B1213986) group at the 5-position, as seen in 5-methoxy-2-aminoindan (MEAI), has been explored for its potential in modulating appetite and reducing alcohol consumption. acs.orgfigshare.comnih.gov The introduction of a methylenedioxy bridge across the 5 and 6 positions, creating compounds like 5,6-methylenedioxy-2-aminoindan (MDAI), results in potent and selective serotonin releasing agents. unodc.org

N-Alkylation: Modification of the amino group at the 2-position can also alter the pharmacological profile. For example, N-alkylation has been investigated to fine-tune the interaction with specific receptor subtypes. unodc.org

Halogenation: The introduction of a halogen, such as iodine at the 5-position to create 5-iodo-2-aminoindan (5-IAI), has been shown to produce compounds with MDMA-like entactogenic effects, acting as a serotonin–norepinephrine–dopamine releasing agent. wikipedia.orgajrconline.org

The following table summarizes the key pharmacological features of several this compound derivatives, illustrating the structure-activity relationships.

CompoundSubstituentsKey Pharmacological Features
2-Aminoindane (2-AI)-NH₂ at C2Weak psychostimulant effects.
5-Iodo-2-aminoindan (5-IAI)-I at C5, -NH₂ at C2Acts as a serotonin–norepinephrine–dopamine releasing agent with entactogenic effects. wikipedia.org
5,6-Methylenedioxy-2-aminoindane (MDAI)-OCH₂O- at C5-C6, -NH₂ at C2Selective serotonin releaser with minimal dopamine activity.
5-Methoxy-2-aminoindan (MEAI)-OCH₃ at C5, -NH₂ at C2Shows potential in reducing alcohol consumption and has antiobesity effects. acs.orgnih.gov
5,6-Dimethoxy-2-(N-dipropyl)-aminoindan-OCH₃ at C5 and C6, -N(CH₂CH₂CH₃)₂ at C2A selective dopamine D3 receptor antagonist. acs.org

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. researchgate.net In the context of this compound derivatives, this could involve replacing a methoxy group with another electron-donating group to fine-tune receptor interactions or improve metabolic stability.

Scaffold hopping involves replacing the core structure (scaffold) of the lead compound with a structurally different one while maintaining the original biological activity. vipergen.com While less documented specifically for this compound in the provided context, this strategy could be employed to discover novel chemical series with improved drug-like properties, potentially overcoming limitations of the indane scaffold.

Through these lead optimization strategies, researchers continue to explore the therapeutic potential of this compound derivatives for a range of pharmaceutical applications, from central nervous system disorders to metabolic diseases. acs.orgnih.gov

Future Research Directions and Uncharted Territories

Discovery of Novel Therapeutic Applications for 5-Aminoindan and its Derivatives

The structural versatility of the aminoindan scaffold has historically led to the development of compounds with a wide array of pharmacological effects. Future research is poised to build upon this foundation, exploring new therapeutic avenues for this compound and its derivatives.

One area of significant interest lies in the development of novel treatments for central nervous system (CNS) disorders. For instance, certain aminoindan derivatives have been investigated for their potential in treating conditions such as depression, Attention Deficit Disorder (ADD), and Attention Deficit and Hyperactivity Disorder (ADHD). google.com Furthermore, research has pointed towards the potential of specific derivatives, like (R)-N-propargyl-1-aminoindan, in managing various forms of dementia, including Alzheimer's disease, senile dementia, and dementia of the Parkinson's type. google.com

Beyond neurodegenerative and psychiatric conditions, there is growing interest in the application of aminoindan derivatives for other medical needs. For example, 5-methoxy-2-aminoindane (MEAI) is being explored as a potential agent to mitigate binge drinking due to its reported euphoric and alcohol-like effects, coupled with a reduced desire to consume alcoholic beverages. clearmindmedicine.com Additionally, some derivatives have shown promise in treating obesity and related metabolic disorders. blossomanalysis.com The antibacterial properties of certain aminoindane derivatives are also under investigation, with some compounds demonstrating activity against multidrug-resistant bacteria like Acinetobacter baumannii and MRSA. researchgate.net

The following table summarizes some of the potential therapeutic applications of this compound derivatives currently under investigation:

Potential Therapeutic ApplicationInvestigated Derivative(s)Key Findings
CNS Disorders (R)-N-propargyl-1-aminoindan, other aminoindan derivativesPotential efficacy in treating depression, ADD/ADHD, and various dementias. google.com
Binge Drinking Mitigation 5-methoxy-2-aminoindane (MEAI)Induces mild euphoria and reduces the desire for alcohol. clearmindmedicine.com
Obesity and Metabolic Disorders 5-methoxy-2-aminoindane (MEAI)Reverses diet-induced obesity in preclinical models. blossomanalysis.com
Antibacterial Agents Various aminoindane derivativesActivity against pathogenic bacteria, including multidrug-resistant strains. researchgate.net
Mood Disorders 5-Iodo-2-aminoindane (B145790) (5-IAI)Investigated for its serotonergic activity. evitachem.com

Elucidation of Detailed Mechanism of Action for Emerging Activities

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their development as safe and effective therapeutic agents. Future research will focus on unraveling the intricate mechanisms of action underlying their emerging activities.

Many aminoindane derivatives are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). researchgate.net For example, 5-iodo-2-aminoindane (5-IAI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) are known to inhibit the serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synapse. researchgate.netwikipedia.org This action is believed to be responsible for their entactogenic effects, which are similar to those of MDMA. researchgate.net

However, the pharmacological profile of these compounds is often more complex. 5-IAI, for instance, also shows affinity for various serotonin and adrenergic receptors. wikipedia.org Similarly, while some derivatives like MDAI and 5-IAI are potent serotonin and norepinephrine releasing agents, others, such as 5-methoxy-6-methyl-2-aminoindane (MMAI), act more selectively on serotonin release. researchgate.net This selectivity can lead to different subjective effects. researchgate.net

Future research will likely employ advanced techniques to further dissect these interactions. This includes studying the binding affinities of these compounds to a wider range of receptors and transporters, as well as investigating their downstream signaling pathways. A more detailed understanding of these mechanisms will be critical for designing derivatives with more specific and desirable pharmacological profiles.

Advancements in Stereoselective Synthesis of Complex Aminoindane Scaffolds

The biological activity of chiral molecules like aminoindanes is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective methods for synthesizing specific stereoisomers is a key area of ongoing research.

Significant progress has already been made in the stereoselective synthesis of aminoindanes. For example, a method for the stereoselective synthesis of 3-aminoindan-1-ones has been developed, which has been successfully used to create active HIV-1 protease inhibitors. nih.gov Another approach involves the diastereoselective heterogeneous metal-catalyzed reduction of a ketimine derived from 1-indanone, which has been used to produce enantiomerically pure (S)-1-aminoindane. researchgate.net

Future advancements in this area are likely to focus on several key aspects:

Development of novel catalysts: The design of new and more efficient catalysts, including both metal-based and organocatalysts, will be crucial for achieving higher levels of stereoselectivity.

Exploration of new synthetic routes: Researchers will continue to explore novel synthetic strategies, such as catalyst-controlled diastereodivergent [3+2] annulation of aromatic imines with alkenes, to create a wider diversity of complex aminoindane scaffolds. researchgate.net

Application of green chemistry principles: There will be an increasing emphasis on developing synthetic methods that are more environmentally friendly, for example, by using greener solvents and reducing the number of synthetic steps.

The following table highlights some of the recent advancements in the stereoselective synthesis of aminoindane scaffolds:

Synthetic ApproachKey FeaturesResulting Compound(s)
Regioselective Heck reaction followed by stereoselective Lewis acid mediated annulation Stereoselective synthesis from triflates of salicylic (B10762653) sulfinyl imines and ethylene (B1197577) glycol vinyl ether. nih.gov(R)- and (S)-3-aminoindan-1-ones. nih.gov
Diastereoselective heterogeneous metal-catalyzed reduction Utilizes a chiral auxiliary ((R)-phenylglycine amide) for chirality transfer. researchgate.netEnantiomerically pure (S)-1-aminoindane. researchgate.net
Re-catalyzed [3+2] annulation Stereoselective synthesis from CF3-ketimines and alkyl acrylates. mdpi.comCF3-aminoindanes. mdpi.com
Oxidation/Double-Mannich Reaction Sequence Allows for the stereoselective formation of tricyclic systems. nih.govDiverse alkaloid-like scaffolds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Aminoindanes

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govnih.gov These powerful computational tools have the potential to significantly accelerate the identification and optimization of new drug candidates from the aminoindane class.

AI and ML can be utilized in several key areas of aminoindane research:

Target Identification and Validation: AI algorithms can analyze vast datasets of biological information to identify and validate new molecular targets for aminoindane-based therapies. accscience.com

Virtual Screening and Hit Identification: Machine learning models can be trained to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries to identify promising "hit" molecules. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new aminoindane derivatives with optimized properties, such as improved efficacy, selectivity, and pharmacokinetic profiles. mdpi.com

Prediction of Physicochemical and Pharmacokinetic Properties: AI can predict important properties of drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME), helping to identify molecules with a higher probability of success in clinical trials. nih.gov

By integrating AI and ML into the drug discovery pipeline, researchers can streamline the process, reduce costs, and increase the likelihood of bringing new and effective aminoindane-based therapies to the market. mdpi.com

Exploration of Environmental Impact and Green Chemistry Approaches in Aminoindane Synthesis

The growing awareness of the environmental impact of chemical manufacturing has led to a strong emphasis on the principles of green chemistry. Future research on aminoindane synthesis will increasingly focus on developing more sustainable and environmentally friendly processes.

The core principles of green chemistry, such as waste prevention, the use of safer solvents, and energy efficiency, are highly relevant to the synthesis of aminoindanes. plusplustutors.com Traditional chemical syntheses often generate significant amounts of hazardous waste and consume large amounts of energy. wisdomlib.org By adopting greener approaches, the environmental footprint of aminoindane production can be significantly reduced.

Key areas of focus for green chemistry in aminoindane synthesis include:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials instead of petroleum-derived ones. rsc.org

Development of Catalytic Methods: Utilizing catalytic reactions, which are often more efficient and generate less waste than stoichiometric reactions.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, or even performing reactions in the absence of a solvent. plusplustutors.commdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. plusplustutors.com

By embracing the principles of green chemistry, the synthesis of aminoindanes can become more sustainable, contributing to a healthier planet. mkjc.in

Multi-omics Approaches to Understand Biological Effects

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.com

A multi-omics approach can provide a more holistic view of how these compounds interact with biological systems. researchgate.net For example, by combining data on gene expression (transcriptomics) with data on protein levels (proteomics) and metabolite concentrations (metabolomics), researchers can map the complex signaling pathways that are affected by a particular aminoindane derivative. nih.govnih.gov

This integrated approach can help to:

Identify novel drug targets and biomarkers.

Elucidate the mechanisms of action of these compounds in greater detail. nih.gov

Predict potential off-target effects and toxicity.

Facilitate the development of personalized medicine approaches. azolifesciences.com

The application of multi-omics technologies will be instrumental in advancing our understanding of the complex biological effects of aminoindanes and will pave the way for the development of safer and more effective therapies.

Q & A

Q. What are the established synthetic routes for 5-Aminoindan, and how can reaction conditions be systematically optimized for higher yields?

  • Methodological Answer : Begin with classic methods such as catalytic hydrogenation of 5-nitroindan or reductive amination of indanone derivatives. Optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DOE) to identify interactions between variables. Employ techniques like HPLC or GC-MS to monitor reaction progress and purity. Document all conditions rigorously to ensure reproducibility, as per guidelines for experimental sections in academic journals . For yield optimization, apply statistical tools (e.g., ANOVA) to analyze factorial experiments .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm molecular structure and assess purity, focusing on aromatic proton splitting patterns and amine-group signals. Complement with FT-IR for functional group validation (e.g., N-H stretches at ~3300 cm1^{-1}). Pair HPLC or UPLC with UV/Vis detection to quantify purity, ensuring calibration against certified reference standards. For ambiguous results, cross-validate with high-resolution mass spectrometry (HRMS) . Data interpretation should align with spectral databases (e.g., SciFinder) and prior literature on indan derivatives .

Q. What are the stability profiles of this compound under standard laboratory storage conditions, and how should degradation products be identified?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Use LC-MS to track degradation kinetics and identify byproducts (e.g., oxidation at the amine group). Compare degradation pathways to structurally similar amines, referencing protocols for stability testing in organic compounds . Store samples in inert atmospheres (argon) at -20°C, and validate long-term stability via periodic reanalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify variables causing discrepancies (e.g., assay protocols, cell lines, solvent systems). Replicate key studies under standardized conditions, controlling for batch-to-batch compound variability. Apply multivariate regression to isolate confounding factors. For conflicting computational predictions (e.g., docking studies), validate using in vitro binding assays . Document all methodological deviations to enable cross-study comparisons .

Q. What strategies are effective for integrating computational modeling (e.g., DFT, MD) with experimental data to elucidate this compound’s reaction mechanisms?

  • Methodological Answer : Use Density Functional Theory (DFT) to model transition states in catalytic reactions, correlating activation energies with experimental kinetic data. Validate molecular dynamics (MD) simulations of solvent interactions using NMR-derived diffusion coefficients. Cross-reference computational predictions with isotopic labeling experiments (e.g., 15^{15}N tracing in amination reactions). Ensure transparency by publishing raw simulation data and code repositories .

Q. How should researchers design experiments to investigate this compound’s role in modulating neurotransmitter systems, while controlling for off-target effects?

  • Methodological Answer : Employ selective receptor antagonists in in vitro assays (e.g., hippocampal slice electrophysiology) to isolate target pathways. Use CRISPR-edited cell lines to knock out suspected off-target receptors. Pair behavioral studies in animal models with microdialysis to measure neurotransmitter release. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid redundant questions .

Q. What methodologies are recommended for analyzing this compound’s environmental impact, particularly its persistence and toxicity in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for biodegradability testing (e.g., OECD 301F) and aquatic toxicity assays (e.g., Daphnia magna acute toxicity). Use LC-MS/MS to quantify bioaccumulation in model organisms. Compare experimental half-lives with EPI Suite predictions, adjusting for pH-dependent solubility. Reference GHS classification protocols for hazard communication .

Guidance for Data Reporting and Replication

  • Experimental Replication : Provide step-by-step protocols in Supplementary Information, including raw spectral data and instrument calibration logs .
  • Contradiction Analysis : Use funnel plots or sensitivity analyses to assess publication bias in meta-reviews .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving animal models or human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.